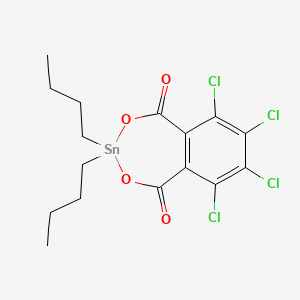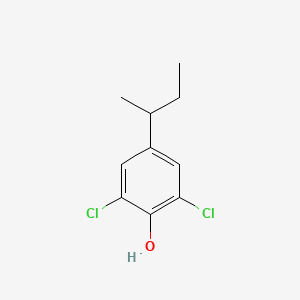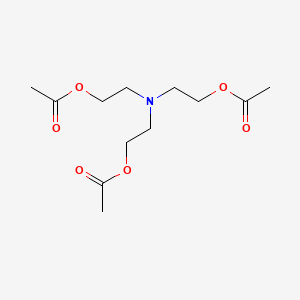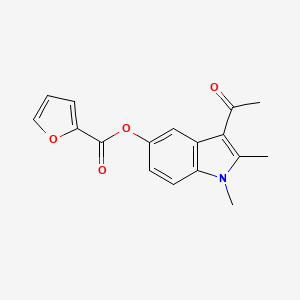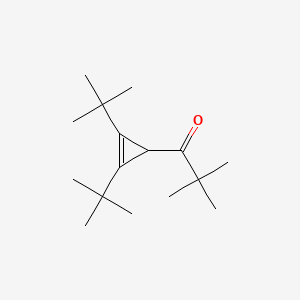
1,2-Di-tert-butyl-3-pivaloylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl-3-pivaloylcyclopropene is a unique organic compound known for its distinctive structure and properties. It is characterized by the presence of two tert-butyl groups and a pivaloyl group attached to a cyclopropene ring. This compound has garnered interest in various fields of scientific research due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,2-Di-tert-butyl-3-pivaloylcyclopropene typically involves the reaction of tert-butylacetylene with pivaloyl chloride in the presence of a strong base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Di-tert-butyl-3-pivaloylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl-3-pivaloylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl-3-pivaloylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The tert-butyl and pivaloyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic attack and electrophilic addition reactions.
Comparación Con Compuestos Similares
1,2-Di-tert-butyl-3-pivaloylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Di-tert-butylcyclopropene: Lacks the pivaloyl group, resulting in different reactivity and applications.
3-Pivaloylcyclopropene: Lacks the tert-butyl groups, affecting its stability and chemical behavior.
1,2-Di-tert-butyl-3-acetylcyclopropene: Similar structure but with an acetyl group instead of a pivaloyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and pivaloyl groups, which confer specific properties and reactivity patterns.
Propiedades
Número CAS |
35606-06-5 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
Clave InChI |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
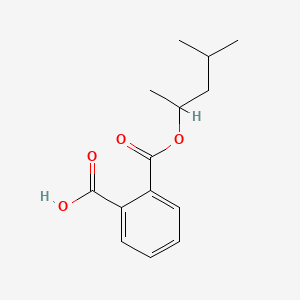
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
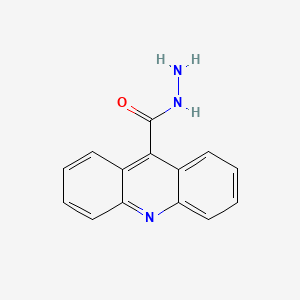
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
